Sodium 2-methylpyridine-4-thiolate
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Overview
Description
This compound is characterized by the presence of a sodium ion, a 2-methyl group attached to a pyridine ring, and a thiolate group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyridines, including sodium 2-methylpyridine-4-thiolate, can be achieved through α-methylation of substituted pyridines. A continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol such as 1-propanol at high temperatures has been reported to produce 2-methylpyridines with high selectivity and yield .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of zeolite catalysts such as H-Beta, H-ZSM-5, and H-ZSM-12. These catalysts facilitate the interaction of ethanol with formaldehyde and ammonia, yielding various methylpyridines, including 2-methylpyridine .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methylpyridine-4-thiolate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction can occur with reagents such as potassium thioacetate (KSAc) in the presence of a base, leading to the formation of thiolate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Major Products: The major products formed from these reactions include various thiophene derivatives and other substituted pyridines .
Scientific Research Applications
Sodium 2-methylpyridine-4-thiolate has diverse applications in scientific research:
Catalysis: It is used as a catalyst in various organic synthesis reactions.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules due to its reactivity and stability.
Metal Coordination Studies: It serves as a ligand in metal coordination studies, aiding in the formation of metal complexes.
Mechanism of Action
Comparison with Similar Compounds
2-Methylpyridine: A simple methylated pyridine without the thiolate group.
Thiophene Derivatives: Compounds containing a thiophene ring, which share some reactivity with sodium 2-methylpyridine-4-thiolate.
Uniqueness: this compound is unique due to the presence of both a methyl group and a thiolate group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
sodium;2-methylpyridine-4-thiolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS.Na/c1-5-4-6(8)2-3-7-5;/h2-4H,1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHPXGRKPYNKCO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)[S-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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